(R)-6-Hydroxymethyl-1-(4-hydroxy-phenyl)-piperazin-2-one
Overview
Description
®-6-Hydroxymethyl-1-(4-hydroxy-phenyl)-piperazin-2-one is a chiral compound featuring a piperazine ring substituted with hydroxymethyl and hydroxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-6-Hydroxymethyl-1-(4-hydroxy-phenyl)-piperazin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a hydroxymethyl-substituted amine with a hydroxyphenyl-substituted ketone, followed by cyclization to form the piperazine ring. The reaction conditions often involve the use of catalysts such as palladium or ruthenium complexes to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
®-6-Hydroxymethyl-1-(4-hydroxy-phenyl)-piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ketone group in the piperazine ring can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using nitric acid and sulfuric acid mixture.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-6-Hydroxymethyl-1-(4-hydroxy-phenyl)-piperazin-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents .
Medicine
In medicine, ®-6-Hydroxymethyl-1-(4-hydroxy-phenyl)-piperazin-2-one is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases due to its interaction with specific enzymes or receptors .
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional group versatility .
Mechanism of Action
The mechanism of action of ®-6-Hydroxymethyl-1-(4-hydroxy-phenyl)-piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl and hydroxyphenyl groups can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. This modulation can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyphenylpyruvate: A compound involved in the catabolism of tyrosine and shares the hydroxyphenyl group.
N-(4-Hydroxyphenyl)acetamide:
Uniqueness
®-6-Hydroxymethyl-1-(4-hydroxy-phenyl)-piperazin-2-one is unique due to its chiral nature and the presence of both hydroxymethyl and hydroxyphenyl groups on the piperazine ring. This combination of functional groups provides a versatile platform for chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
(6R)-6-(hydroxymethyl)-1-(4-hydroxyphenyl)piperazin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c14-7-9-5-12-6-11(16)13(9)8-1-3-10(15)4-2-8/h1-4,9,12,14-15H,5-7H2/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOSGXMVAGBXUID-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C(=O)CN1)C2=CC=C(C=C2)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N(C(=O)CN1)C2=CC=C(C=C2)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801197305 | |
Record name | (6R)-6-(Hydroxymethyl)-1-(4-hydroxyphenyl)-2-piperazinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801197305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217608-77-9 | |
Record name | (6R)-6-(Hydroxymethyl)-1-(4-hydroxyphenyl)-2-piperazinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1217608-77-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (6R)-6-(Hydroxymethyl)-1-(4-hydroxyphenyl)-2-piperazinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801197305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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